

Enasidenib Mesylate: In Vitro Protocols for AML Cell Lines

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Compound of Interest

Compound Name: *Enasidenib Mesylate*

Cat. No.: *B607306*

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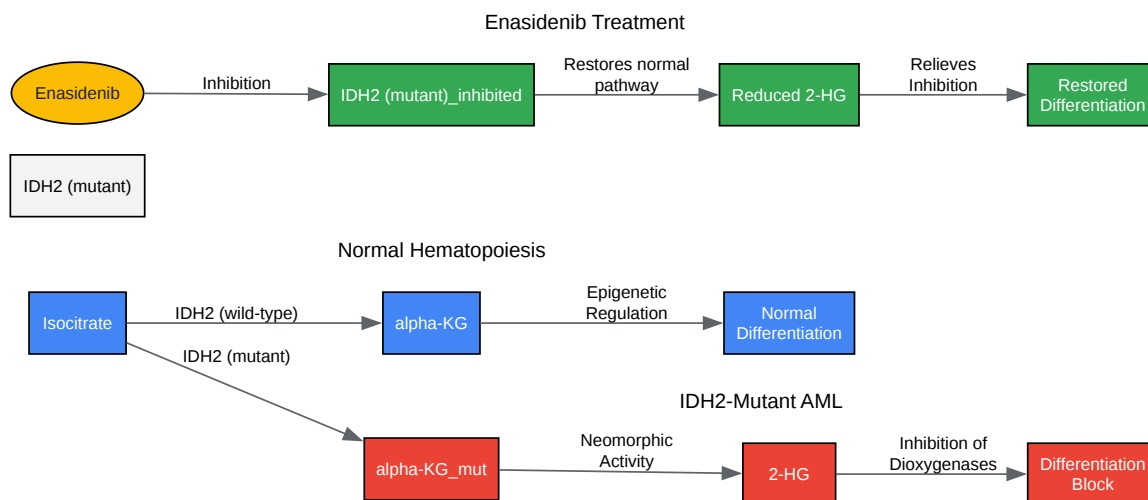
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib mesylate (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2).[1][2][3] Mutations in the IDH2 gene, primarily at residues R140 and R172, are found in approximately 8-19% of patients with acute myeloid leukemia (AML).[4] These mutations lead to a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[3][6] Enasidenib selectively targets these mutant IDH2 enzymes, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation.[5][7] This document provides detailed protocols for the in vitro application of **Enasidenib Mesylate** on AML cell lines.

Mechanism of Action

Enasidenib allosterically binds to and inhibits the mutant IDH2 enzyme, preventing the reduction of α -KG to 2-HG.[8] This leads to a significant decrease in intracellular 2-HG levels, which in turn restores the function of α -KG-dependent dioxygenases.[6] The restoration of normal epigenetic regulation lifts the block on hematopoietic differentiation, inducing AML blasts to mature into functional myeloid cells.[5] Notably, Enasidenib's primary mechanism is not cytotoxic; it promotes cellular differentiation rather than inducing apoptosis.[9]



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Figure 1: Enasidenib's mechanism of action in IDH2-mutant AML.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **Enasidenib Mesylate** against various IDH2-mutant enzymes and cell lines.

Enzyme	IC50 (nM)	Reference
IDH2 R140Q	100	[2]
IDH2 R172K	400	[2]
IDH2 R140Q homodimer	100 (at 16h)	[3]
IDH2 R140Q/WT heterodimer	30	[3]
IDH2 R172K/WT heterodimer	10	[3]

Cell Line	Assay	Endpoint	Value	Reference
TF-1 (IDH2-R140Q)	Differentiation	-	Induced	[10]
Primary AML Blasts (IDH2-R140Q/R172K)	Proliferation	-	Inhibited	[10]
Primary AML Blasts (IDH2-R140Q)	2-HG Reduction	-	>90%	[6]

Experimental Protocols

Cell Culture and Drug Preparation

Recommended AML Cell Lines:

- TF-1 (ATCC CRL-2003): An erythroleukemia cell line that can be engineered to express mutant IDH2.[10]
- Primary AML patient samples: With confirmed IDH2 R140 or R172 mutations.

Culture Conditions:

- Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for TF-1 cells, 2 ng/mL of recombinant human GM-CSF.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 2-3 days to maintain logarithmic growth.

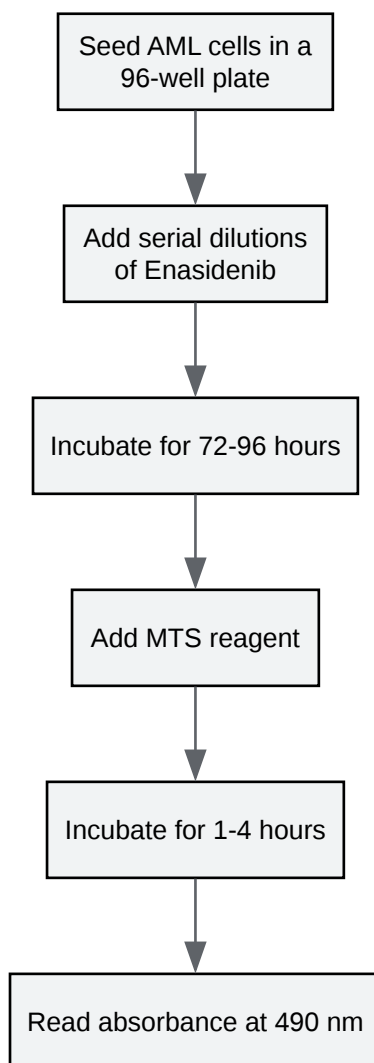
Enasidenib Mesylate Preparation:

- Prepare a 10 mM stock solution of **Enasidenib Mesylate** in DMSO.
- Store the stock solution in aliquots at -20°C.

- For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.



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Figure 2: Workflow for the MTS-based cell viability assay.

Materials:

- AML cell suspension
- 96-well clear-bottom microplates
- **Enasidenib Mesylate** working solutions
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Plate reader

Procedure:

- Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
- Add 100 µL of Enasidenib working solutions at 2x the final desired concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO).
- Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.^{[8][11][12]}

Materials:

- Treated and untreated AML cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

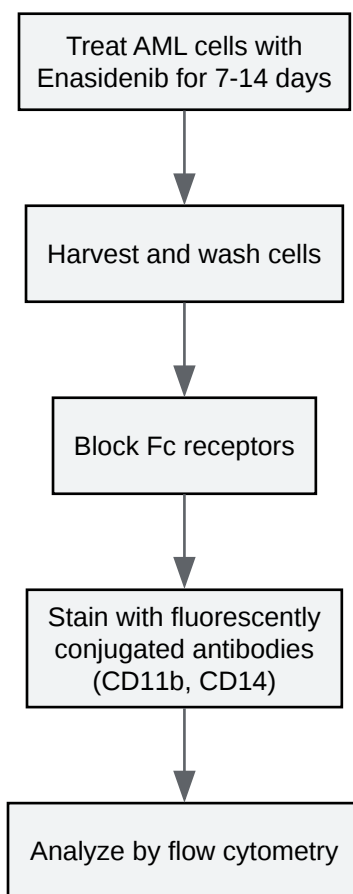
- Flow cytometer

Procedure:

- Culture AML cells with and without various concentrations of Enasidenib for 48-72 hours.
- Harvest $1-5 \times 10^5$ cells by centrifugation at $300 \times g$ for 5 minutes.
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Myeloid Differentiation Assay (Flow Cytometry)

This protocol is designed to assess the induction of myeloid differentiation markers.



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Figure 3: Workflow for the myeloid differentiation assay.

Materials:

- Treated and untreated AML cells
- FACS buffer (PBS with 2% FBS)
- Fc block reagent
- Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b-PE, CD14-APC).[13]
- Flow cytometer

Procedure:

- Culture AML cells with Enasidenib (e.g., 1 μ M) or vehicle control for 7-14 days, replenishing the medium and drug every 3-4 days.
- Harvest approximately 1×10^6 cells per sample and wash with FACS buffer.
- Resuspend cells in 100 μ L of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
- Add the recommended concentrations of anti-CD11b and anti-CD14 antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in 300-500 μ L of FACS buffer.
- Analyze the samples using a flow cytometer to quantify the percentage of CD11b+ and CD14+ cells.

2-Hydroxyglutarate (2-HG) Measurement

This protocol provides a general workflow for measuring intracellular 2-HG levels using a commercially available colorimetric or fluorometric assay kit or by LC-MS.[\[14\]](#)[\[15\]](#)

Materials:

- Treated and untreated AML cells
- 2-HG Assay Kit or access to an LC-MS facility
- Reagents for cell lysis (as per kit instructions or LC-MS protocol)

Procedure using an Assay Kit:

- Culture AML cells with Enasidenib or vehicle control for 24-72 hours.
- Harvest a sufficient number of cells (typically $1-2 \times 10^6$) and wash with cold PBS.
- Lyse the cells according to the assay kit's protocol.

- Perform the assay following the manufacturer's instructions, which typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output.
- Measure the signal using a plate reader.
- Calculate the 2-HG concentration based on a standard curve.

Procedure for LC-MS:

- Culture and harvest cells as described above.
- Extract metabolites using a suitable solvent (e.g., 80% methanol).
- Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify D-2-HG.^{[14][15]}

Conclusion

Enasidenib Mesylate is a targeted therapy that effectively induces differentiation in IDH2-mutant AML cells by inhibiting the production of the oncometabolite 2-HG. The protocols provided in this document offer a framework for the in vitro investigation of Enasidenib's effects on AML cell lines, enabling researchers to further explore its mechanism of action and potential therapeutic applications.

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